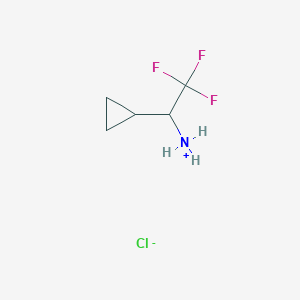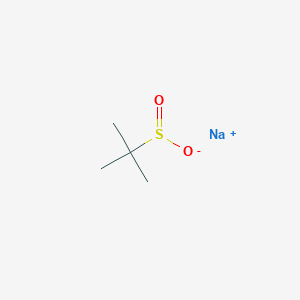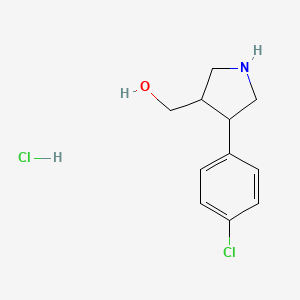
Betaalanyl-l-histidine
Vue d'ensemble
Description
Betaalanyl-l-histidine, commonly known as carnosine, is an endogenous dipeptide composed of betaalanine and l-histidine. It is naturally found in high concentrations in tissues with high metabolic rates, such as muscles and the brain. This compound is known for its antioxidant, anti-inflammatory, and anti-aggregant properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Betaalanyl-l-histidine can be synthesized through the direct coupling of unprotected betaalanine with l-histidine mediated by an enzyme. This method involves the use of a recombinant dipeptidase from Serratia marcescens, which shows high synthetic activity towards this compound. The reaction is facilitated by divalent metal ions, higher temperatures, lower pH, and increasing substrate loadings .
Industrial Production Methods
In industrial settings, this compound is produced by subjecting N-BOC-beta-alanine and l-histidine methyl ester hydrochloride to an aminolysis reaction under strong base catalysis. The acid is then deprotected to obtain the final product. This method is characterized by its high yield, good purity, and low cost, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Betaalanyl-l-histidine undergoes various chemical reactions, including:
Oxidation: Acts as an antioxidant by scavenging reactive oxygen species.
Reduction: Reduces the rate of formation of advanced glycation end-products.
Substitution: Can form derivatives with other compounds to enhance its stability and bioavailability
Common Reagents and Conditions
Oxidation: Involves reactive oxygen species.
Reduction: Involves reducing agents that target glycation end-products.
Substitution: Involves reagents like trolox, l-Dopa, and cyclodextrins.
Major Products Formed
Oxidation: Formation of less reactive species.
Reduction: Reduced glycation end-products.
Substitution: Formation of carnosine derivatives with enhanced properties.
Applications De Recherche Scientifique
Betaalanyl-l-histidine has a wide range of applications in scientific research:
Chemistry: Used as a buffer and metal ion chelator.
Biology: Studied for its role in cellular senescence and rejuvenation.
Medicine: Investigated for its potential in treating neurodegenerative diseases, ischemic injuries, and as an anti-inflammatory agent.
Industry: Used in the development of nutraceuticals and functional foods .
Mécanisme D'action
Betaalanyl-l-histidine exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges reactive oxygen and nitrogen species.
Anti-inflammatory Activity: Down-regulates the production of pro-inflammatory mediators.
Energy Metabolism Modulation: Modulates energy metabolism in immune cells.
Metal Chelation: Binds to metal ions, preventing their harmful effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anserine: A dipeptide similar to betaalanyl-l-histidine but with a methylated histidine residue.
Homocarnosine: Composed of betaalanine and gamma-aminobutyric acid.
N-acetylcarnosine: A derivative with enhanced stability and bioavailability.
Uniqueness
This compound is unique due to its high concentration in muscle and brain tissues, its multifunctional properties, and its potential therapeutic applications. Unlike its derivatives, it is naturally occurring and has a well-documented safety profile .
Propriétés
IUPAC Name |
(2S,5S)-2,5-diamino-3-(1H-imidazol-5-yl)-4-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-4(10)8(14)6(7(11)9(15)16)5-2-12-3-13-5/h2-4,6-7H,10-11H2,1H3,(H,12,13)(H,15,16)/t4-,6?,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDMUUFPQAZJY-GUJSIPDISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(C1=CN=CN1)C(C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C(C1=CN=CN1)[C@@H](C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octahydrofuro[3,2-b]pyridine hydrochloride](/img/structure/B8016842.png)
![[(2S)-2-aminopropyl]dimethylamine dihydrochloride](/img/structure/B8016845.png)


![[(3R,6S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B8016926.png)



![tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate](/img/structure/B8016876.png)



![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B8016903.png)
